4-(5-amino-1H-1,2,4-triazol-3-yl)phenol

Descripción

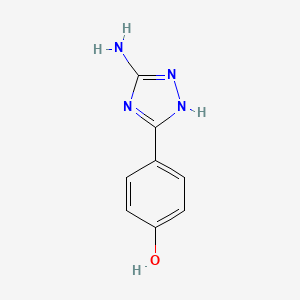

4-(5-Amino-1H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound featuring a phenol group directly attached to a 1,2,4-triazole ring substituted with an amino group at position 3.

Structure

2D Structure

Propiedades

IUPAC Name |

4-(3-amino-1H-1,2,4-triazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8-10-7(11-12-8)5-1-3-6(13)4-2-5/h1-4,13H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQBFWFMBWJWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NN2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279075 | |

| Record name | 4-(5-Amino-1H-1,2,4-triazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92352-27-7 | |

| Record name | 4-(5-Amino-1H-1,2,4-triazol-3-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92352-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Amino-1H-1,2,4-triazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another common method is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions, such as high temperatures and the use of solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates like N-guanidinosuccinimide, followed by nucleophilic ring opening and cyclocondensation . These processes are optimized for scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

4-(5-amino-1H-1,2,4-triazol-3-yl)phenol undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in ethanol.

Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted triazole derivatives and phenolic compounds .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it a valuable reagent in synthetic organic chemistry.

Biology

The compound has been extensively studied for its biological activities, particularly its antimicrobial and antifungal properties. Research indicates that it can inhibit enzymes involved in fungal cell wall synthesis by targeting pathways essential for ergosterol biosynthesis, similar to other triazole derivatives .

Antimicrobial Activity:

In vitro studies have demonstrated that this compound exhibits potent antimicrobial effects against various bacterial strains. For example:

| Bacterial Strain | Activity (MIC µg/mL) | Comparison Drug |

|---|---|---|

| Escherichia coli | 16 | Amoxicillin (32) |

| Staphylococcus aureus | 8 | Ceftriaxone (16) |

| Candida albicans | 32 | Fluconazole (64) |

This table highlights the compound's effectiveness compared to traditional antibiotics.

Medicine

In medicinal chemistry, the compound is being explored for its potential anticancer and anti-inflammatory properties. Studies have shown that it induces apoptosis in cancer cells through mechanisms involving specific enzyme inhibition. Preclinical trials using MCF-7 breast cancer cells revealed a dose-dependent increase in apoptosis when treated with this compound .

Case Studies:

Several case studies underscore the therapeutic potential of this compound:

- Antimicrobial Efficacy: A study demonstrated significant reductions in bacterial loads against multidrug-resistant strains.

- Cancer Treatment: In preclinical models, treatment with the compound led to increased apoptosis rates in tumor cells.

- Inflammation Models: Animal studies indicated that administration of the compound reduced swelling and pain responses compared to untreated controls.

Industry

In industrial applications, this compound is utilized in developing new materials such as polymers and dyes. Its unique chemical properties allow it to function as a versatile scaffold for creating hybrid compounds with enhanced functional characteristics.

Mecanismo De Acción

The mechanism of action of 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s triazole ring is crucial for its binding affinity and specificity .

Comparación Con Compuestos Similares

4-(4-Amino-5-Mercapto-4H-1,2,4-Triazol-3-yl)Phenol

- Structure: Differs by a mercapto (-SH) group at position 5 and an additional amino group at position 4 of the triazole ring.

- Synthesis: Prepared via Schiff base ligand formation from methanolic solutions of the precursor .

- Activity: Not directly reported, but analogous 5-mercapto-triazole derivatives exhibit antimicrobial properties due to the thiol group’s metal-chelating ability .

4-Amino-2-[4-(4-Substituted Phenyl)-5-Sulfanyl-4H-1,2,4-Triazol-3-yl]Phenol Derivatives

- Structure : Feature sulfanyl (-S-) groups and substituted phenyl rings (e.g., methyl, chloro, nitro) at position 4 of the triazole.

- Activity : Show significant antibacterial activity against S. aureus and E. coli (IZD: 12–18 mm) and antifungal activity against A. niger (IZD: 14–16 mm) .

Schiff Base Derivatives of 5-Amino-1,2,4-Triazole

4-[(5-Amino-1H-1,2,4-Triazol-3-yl)Imino]Methylbenzene-1,3-Diol (Compound 26)

- Structure : A Schiff base with a dihydroxyphenyl substituent.

- Activity : Exhibits selective antibacterial activity against Chromohalobacter salexigens and Halomonas salina (IZD: 18–22 mm), outperforming streptomycin (IZD: 20–23 mm) .

- Comparison: The imino linkage and hydroxyl groups enhance metal-chelation capacity, differing from the direct phenol-triazole linkage in the target compound .

Vanillic Acid-Conjugated Schiff Bases

- Structure: Include methoxy and sulfanyl groups (e.g., 4-{4-[(4-chlorophenyl)methylidene]amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}-2-methoxyphenol).

- Activity : Moderate antifungal activity against Candida albicans (MIC: 32–64 µg/mL), attributed to the electron-withdrawing chloro group enhancing membrane disruption .

Propanamide-Linked 1,2,4-Triazole Derivatives

3-(5-Amino-1H-1,2,4-Triazol-3-yl)-1-Morpholinopropan-1-One (5a)

- Structure : Contains a propanamide linker and morpholine substituent.

- Synthesis: Microwave-assisted cyclocondensation of N-guanidinosuccinimide with amines (yield: 70–85%) .

- Tautomerism : Exhibits annular prototropic tautomerism confirmed by NMR and X-ray crystallography, with the hydrogen atom localized at N1 .

Thiadiazole and Triazole Hybrids

4-Amino-2-{5-[(4-Substituted Phenyl)Amino]-1,3,4-Thiadiazole-2-yl}Phenol (6a–g)

- Structure : Hybrids with 1,3,4-thiadiazole rings.

- Activity : Broad-spectrum antifungal activity (IZD: 15–18 mm against A. niger), likely due to the thiadiazole’s electron-deficient nature enhancing redox activity .

Actividad Biológica

Overview

4-(5-amino-1H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that exhibits significant biological activity across various domains, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This compound's unique structure, which combines a triazole ring with a phenolic group, enhances its interaction with biological targets, making it a subject of extensive research.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The triazole moiety plays a crucial role in binding affinity and specificity. For instance, it has been noted to inhibit enzymes involved in fungal cell wall synthesis by targeting ergosterol biosynthesis pathways, similar to other triazole derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial effects against various bacterial strains. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds containing the triazole structure have been reported to outperform traditional antibiotics in certain assays .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity (MIC µg/mL) | Comparison Drug |

|---|---|---|

| Escherichia coli | 16 | Amoxicillin (32) |

| Staphylococcus aureus | 8 | Ceftriaxone (16) |

| Candida albicans | 32 | Fluconazole (64) |

Antifungal Properties

The compound has also demonstrated antifungal activity by inhibiting the growth of various fungi. The mechanism involves disrupting fungal cell membrane integrity and inhibiting ergosterol synthesis. Studies have shown that derivatives of this compound exhibit significant antifungal properties comparable to established antifungal agents .

Anticancer Activity

In the realm of oncology, this compound has been explored for its anticancer potential. Research has indicated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives have shown promising results against MCF-7 breast cancer cells with IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|---|

| Derivative A | MCF-7 | 15.6 | Doxorubicin (19.7) |

| Derivative B | HCT116 | 23.9 | Doxorubicin (22.6) |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It has been shown to reduce pro-inflammatory cytokines in cell cultures and animal models. This effect is attributed to the inhibition of NF-kB signaling pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load compared to controls.

- Cancer Treatment Exploration : In a preclinical model using MCF-7 cells treated with various concentrations of the compound, a dose-dependent increase in apoptosis was observed through flow cytometry analysis.

- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and pain response compared to untreated groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and substituted phenols. For example, Mannich reactions with diaza-crown ethers or pyrazole intermediates have been used to generate structurally similar triazole-phenol hybrids (e.g., reaction of 4-chloro-2-(1H-pyrazol-3-yl)phenol with carbonyl sulfide and hydrazine derivatives) . Key intermediates should be characterized using FT-IR (to confirm NH and OH stretches), (to verify aromatic protons and amino groups), and elemental analysis. X-ray crystallography is critical for resolving tautomeric ambiguities in the triazole ring .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste must be segregated and treated by certified agencies to avoid environmental contamination . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Safety data sheets (SDS) for analogous triazole-thiols recommend P305+P351+P338 (eye rinse with water) and P337+P313 (seek medical aid if irritation persists) .

Q. How can the purity and stability of this compound be validated?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity. Stability studies under varying pH (2–12) and temperatures (4°C–40°C) should monitor degradation via LC-MS. For hygroscopic samples, Karl Fischer titration quantifies water content. Thermal stability can be evaluated via TGA/DSC to identify decomposition thresholds .

Advanced Research Questions

Q. How does tautomerism in the triazole ring affect the compound’s reactivity and crystallographic properties?

- Methodological Answer : The 1,2,4-triazole ring exhibits keto-enol tautomerism, which influences hydrogen bonding and crystal packing. X-ray diffraction of analogous compounds (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) reveals planar geometries with dihedral angles <5° between the triazole and aromatic rings. DFT calculations (B3LYP/6-31G*) can model tautomeric energy differences, while distinguishes protonation states .

Q. What strategies resolve contradictions in biological activity data for triazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity may arise from assay conditions (e.g., pH, solvent polarity) or impurities. Validate results via dose-response curves (IC/MIC values) across multiple cell lines or microbial strains. For example, triazole-thiols show variable activity against Gram-positive bacteria due to thiol group oxidation; control experiments with antioxidants (e.g., ascorbic acid) can clarify mechanisms .

Q. How can computational methods optimize the design of triazole-phenol derivatives for specific targets?

- Methodological Answer : Molecular docking (AutoDock Vina) against enzymes like CYP450 or COX-2 identifies key interactions (e.g., hydrogen bonds with phenolic OH). QSAR models using descriptors like logP, polar surface area, and HOMO-LUMO gaps predict bioavailability. For metal coordination studies (e.g., triazolates), DFT simulations (Gaussian 09) assess binding energies with transition metals (Cu, Fe) .

Q. What analytical techniques differentiate regioisomers in triazole-phenol derivatives?

- Methodological Answer : Regioisomeric ambiguity (e.g., 1,2,4-triazole vs. 1,3,4-triazole) can be resolved via , which correlates NH protons with nitrogen chemical shifts. High-resolution MS (ESI-TOF) confirms molecular formulas, while IR spectroscopy identifies distinct C=N stretching frequencies (1520–1580 cm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and melting points?

- Methodological Answer : Variations in melting points (±5°C) may arise from polymorphic forms or impurities. Perform recrystallization in multiple solvents (e.g., ethanol, DMSO) and compare DSC thermograms. Solubility discrepancies (e.g., in DMSO vs. water) require standardized protocols (shake-flask method, USP guidelines) and control for pH/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.